molecular formula C19H15N3O5 B2946876 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide CAS No. 1286711-16-7

2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide

Cat. No.: B2946876
CAS No.: 1286711-16-7
M. Wt: 365.345
InChI Key: OUJHZTGQRFGMTK-UHFFFAOYSA-N
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Description

2-Benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide is a sophisticated oxazole-based chemical compound designed for preclinical research. Oxazole derivatives are recognized as an important source of valuable drug candidates and biochemical probes due to their diverse biological activities . Compounds featuring the benzo[1,3]dioxole moiety, similar to the structure of this product, have been investigated in various pharmacological contexts, including as regulators of immune function . Specifically, isoxazole and oxazole derivatives have demonstrated significant immunoregulatory properties, with some acting as immunosuppressive or anti-inflammatory agents by modulating key signaling pathways and cytokine production, such as inhibiting TNF-α . The structural architecture of this molecule, which incorporates multiple pharmacophores, suggests potential for targeted protein interactions. Related heterocyclic carboxamide compounds have shown potent and selective inhibitory activity against specific kinase targets, such as Casein Kinase 1 delta (CK1δ), which is implicated in cancer, neurodegenerative diseases, and inflammatory disorders . This makes such compounds highly valuable for studying cell cycle progression, apoptosis, and Wnt signaling pathways in a research setting. The integration of the benzamido and benzo[1,3]dioxol-5-ylmethyl groups positions this molecule as a promising candidate for further investigation in immune cell profiling, enzyme inhibition assays, and mechanism-of-action studies. It is supplied for non-clinical, non-diagnostic use in basic research and drug discovery. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-benzamido-N-(1,3-benzodioxol-5-ylmethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c23-17(13-4-2-1-3-5-13)22-19-21-14(10-25-19)18(24)20-9-12-6-7-15-16(8-12)27-11-26-15/h1-8,10H,9,11H2,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJHZTGQRFGMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of benzamide with benzo[d][1,3]dioxol-5-ylmethylamine under specific conditions to form the oxazole ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using reactors designed to handle the necessary reaction conditions. The process would be optimized for efficiency and yield, with careful control of temperature, pressure, and reagent concentrations. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can be further utilized in research or industrial applications.

Scientific Research Applications

2-Benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide has several scientific research applications:

  • Chemistry: : The compound can be used as a building block in the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies, particularly in understanding enzyme mechanisms.

  • Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-Benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with derivatives reported in recent pharmacological studies.

Structural and Functional Group Analysis
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
2-Benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide (Target) Oxazole 2-Benzamido, N-(benzodioxol-5-ylmethyl) C₁₉H₁₆N₃O₅ 366.35
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74) Thiazole 1-Benzodioxolylcyclopropane, 4-methoxyphenyl, pyrrolidinylbenzoyl C₂₉H₂₈N₄O₅S 544.62
N-(Benzo[d][1,3]dioxol-5-yl)-1-(2-(4,6-dimethylpyrimidin-2-ylthio)-N-(4-methoxybenzyl)acetamido)cyclopentanecarboxamide Cyclopentane Benzodioxolyl, pyrimidinylthio, methoxybenzyl C₂₉H₃₂N₄O₅S 548.65

Key Observations :

  • Substituents : The benzodioxole group is a common feature, but its positioning (e.g., N-linked methylene in the target vs. direct attachment in Compound 74) affects steric and electronic profiles.
  • Molecular Weight : The target (366 g/mol) is smaller than analogs like Compound 74 (545 g/mol), suggesting better bioavailability.
Hypothetical Bioactivity
  • Thiazole Derivatives (e.g., Compound 74) : Often target kinases or inflammatory pathways due to thiazole’s affinity for ATP-binding pockets .
  • Benzodioxole-Containing Compounds : Exhibit enhanced metabolic stability and CNS penetration, as seen in antipsychotic and anticancer agents .

Biological Activity

The compound 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C20H17N3O4
  • Molecular Weight : 363.4 g/mol
  • IUPAC Name : 5-(1,3-benzodioxol-5-ylmethylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

Structural Features

FeatureDescription
Functional Groups Benzamide, oxazole, dioxole
Core Structure Contains an oxazole ring and a benzodioxole moiety
Potential Interactions May interact with various biological targets

Anticancer Properties

Research indicates that compounds with structural similarities to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that derivatives of benzoxazole can inhibit tumor growth in multiple cancer types, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, leading to reduced tumor growth.
  • Apoptosis Induction : The compound potentially triggers apoptotic pathways in cancer cells, promoting cell death.
  • Signal Pathway Modulation : It may modulate key signaling pathways such as Akt/GSK-3β/NF-κB, which are crucial in regulating cell survival and apoptosis .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of similar compounds against neurotoxicity induced by β-amyloid (Aβ) peptides:

  • Compounds demonstrated the ability to increase cell viability in Aβ-induced PC12 cells and reduce markers associated with neurodegeneration .

Antimicrobial Activity

Some derivatives of benzamide compounds have shown antibacterial properties:

  • Compounds were tested against Gram-positive bacteria, demonstrating selective activity with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml against Staphylococcus aureus .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic potency of several benzoxazole derivatives against 12 human cancer cell lines. The results indicated that certain derivatives exhibited significant tumor growth inhibition comparable to established chemotherapeutics like cisplatin .

Study 2: Neuroprotection in Alzheimer's Disease Models

In another investigation, a compound structurally related to our target was tested for its effects on Aβ-induced neurotoxicity. Results showed significant protection against neuronal apoptosis and modulation of critical signaling pathways involved in Alzheimer's disease pathology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide, and how are intermediates characterized?

  • Methodological Answer : A common approach involves multi-step reactions, such as coupling benzamido-oxazole precursors with benzo[d][1,3]dioxol-5-ylmethylamine derivatives. For example, hydrazinecarbothioamide intermediates (formed via reactions with hydrazine hydrate) can undergo ring closure to form heterocyclic cores, followed by carboxamide coupling . Characterization typically employs 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm structural integrity and purity. Absolute ethanol and glacial acetic acid are often used as solvents for reflux-based condensation reactions .

Q. Which spectroscopic techniques are critical for verifying the structural identity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight, while 1H^1H- and 13C^{13}C-NMR resolve electronic environments of aromatic and heterocyclic moieties. IR spectroscopy can validate carbonyl (C=O) and amide (N-H) functional groups. For example, HRMS data showing [M+H]+^+ = 421.1586 aligns with theoretical calculations .

Q. How is cytotoxicity evaluated in preliminary pharmacological studies?

  • Methodological Answer : The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is widely used to assess viability in cancer cell lines (e.g., MDA-MB-231, SK-MEL-28). Cells are treated with varying compound concentrations (1–100 µM) for 48–72 hours, followed by absorbance measurement at 570 nm to quantify formazan formation .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for benzodioxole-containing analogs?

  • Methodological Answer : X-ray crystallography (e.g., unit cell parameters: a=19.2951A˚,β=119.209a = 19.2951 \, \text{Å}, \beta = 119.209^\circ) provides definitive stereochemical insights. Computational docking (e.g., using AutoDock Vina) can model interactions with targets like acetylcholinesterase or orexin receptors, reconciling discrepancies between predicted and observed bioactivity .

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction times (e.g., from 4 hours to 30 minutes) while improving yields. Solvent optimization (e.g., switching from ethanol to DMF) and catalyst screening (e.g., triethylamine for amide bond formation) enhance efficiency. Pressure-controlled evaporation minimizes decomposition of heat-sensitive intermediates .

Q. What advanced computational methods predict metabolic stability and off-target effects?

  • Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess reactivity, while Molecular Dynamics (MD) simulations (e.g., 50 ns trajectories in GROMACS) model binding kinetics with cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) estimate bioavailability and toxicity profiles .

Analytical and Pharmacological Challenges

Q. How are purity and stability assessed under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-PDA (e.g., C18 column, acetonitrile/water gradient) monitor degradation products. Mass balance analysis ensures compliance with ICH guidelines (Q1A-R2) .

Q. What in vivo models are suitable for evaluating neuroprotective or antitumor efficacy?

  • Methodological Answer : Orthotopic xenograft models (e.g., MDA-MB-231 in nude mice) assess tumor growth inhibition. For neuroprotection, scopolamine-induced amnesia models in rodents evaluate cognitive recovery via Morris water maze tests. Dosing regimens (10–50 mg/kg, oral/i.p.) are validated by pharmacokinetic studies (Cmax_{\text{max}}, t1/2_{1/2}) .

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